molecular formula C12H16F3NO4 B1356906 tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 647863-25-0

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Cat. No.: B1356906
CAS No.: 647863-25-0
M. Wt: 295.25 g/mol
InChI Key: FUHZEIWXMXDMSS-UHFFFAOYSA-N
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Description

“tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H16F3NO4 . It has a molecular weight of 295.255 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 341.1±42.0 °C and a predicted density of 1.290±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

1. Structural and Molecular Analysis

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and its derivatives have been extensively studied for their structural and molecular properties. For instance, X-ray studies have revealed specific molecular structures and crystal packing driven by strong hydrogen bonds in similar compounds (Didierjean et al., 2004). Another study synthesized a related compound as a cyclic amino acid ester, characterizing it with spectroscopy and X-ray diffraction analysis, highlighting its bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

2. Synthesis and Chemical Transformation

The compound and its analogs serve as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through a multi-step process, demonstrating the compound's utility in complex chemical syntheses (Wang et al., 2015). Additionally, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcased its potential as a novel compound in chemical space complementary to piperidine ring systems (Meyers et al., 2009).

3. Role in Developing Biological Active Alkaloids

The compound's derivatives have been used in the enantioselective synthesis of biologically active alkaloids. This includes the preparation of alkaloids like sedridine and ethylnorlobelol, demonstrating the versatility of this compound derivatives as chiral building blocks in medicinal chemistry (Passarella et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315-H319 , indicating that it may cause skin irritation and serious eye irritation. Precautionary measures should be taken when handling this compound, including wearing personal protective equipment and avoiding contact with skin and eyes .

Properties

IUPAC Name

tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHZEIWXMXDMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594033
Record name tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647863-25-0
Record name tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 g (25 mmol) of t-butyl 3-oxopiperidin-1-carboxylate was dissolved in dimethoxyethane, and the resulting solution was cooled to −78° C., then 30 mL (30 mmol) of lithium hexamethyldisilazane (LHMDS, 1M in THF) was dropwise added and stirred for about 1 hour, followed by dropwise addition of 3.9 mL (33 mmol) of ethyltrifluoroacetate. After stirring for 1 hour, a dryice/acetone bath was removed and then further stirred for about 2 hours and 30 minutes with the reaction solution being heated to room temperature. After the reaction solution was washed with a saturated aqueous ammonium chloride, extraction was conduced three times with ethyl acetate. An organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, then the residue was purified by column chromatography (20:1 dichloromethane:methanol) to give 6.0 g of the title compound in a yield of 81%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Yield
81%

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